N,N-dimethyl-2-(piperidin-3-yl)acetamide
Description
Properties
CAS No. |
138304-50-4 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amine Protection
The piperidin-3-ylamine starting material undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in an ether solvent. Optimal conditions include:
| Parameter | Value |
|---|---|
| Molar ratio (amine:Boc₂O) | 1:1.2 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction time | 12 hours |
| Yield | 89–92% (Boc-piperidin-3-ylamine) |
This step prevents unwanted side reactions during subsequent acylations.
Acylation with Dimethylacetamide
The Boc-protected amine reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
Key process parameters:
-
Stoichiometry: 1:1.05 (amine:chloroacetyl chloride)
-
Base: Saturated aqueous NaHCO₃
-
Temperature: 0°C to room temperature
-
Reaction monitoring: TLC (Rf = 0.5 in ethyl acetate/hexane 1:1)
The intermediate chloroacetamide is then subjected to dimethylamination using excess dimethylamine (40% in H₂O) in ethanol at 50°C for 6 hours, achieving 85–88% conversion.
Deprotection and Isolation
Boc removal employs hydrochloric acid in dioxane (4M HCl, 2 equiv) at 0°C for 1 hour, followed by neutralization with aqueous NaOH. Final purification via recrystallization from ethanol/water (7:3) yields this compound hydrochloride, which is converted to the free base using ion-exchange chromatography (Amberlite IRA-400).
One-Pot Reductive Amination Approach
Recent advances utilize reductive amination to consolidate synthetic steps, as demonstrated in analogous piperidine acetamide syntheses:
Reaction Scheme
Optimized Conditions
| Component | Specification |
|---|---|
| Reducing agent | Sodium triacetoxyborohydride (3 equiv) |
| Solvent | 1,2-Dichloroethane |
| Acid catalyst | Acetic acid (0.5 equiv) |
| Temperature | 25°C, argon atmosphere |
| Reaction time | 48 hours |
| Yield | 74–78% |
This method eliminates intermediate isolation steps but requires strict moisture control. Scale-up challenges include borohydride decomposition at >100g batch sizes.
Palladium-Catalyzed Coupling Method
Building on methodologies for arylglyoxylic amides, a palladium-mediated approach enables direct coupling between piperidine derivatives and dimethylacetamide precursors:
Catalytic System
-
Catalyst: Pd(TFA)₂ (5 mol%)
-
Ligand: Tri-o-tolylphosphine (10 mol%)
-
Base: Cs₂CO₃ (2 equiv)
-
Solvent: Dimethylacetamide (neat)
-
Temperature: 150°C, 24 hours
Substrate Scope
| Starting Material | Conversion Rate |
|---|---|
| 3-Bromopiperidine | 68% |
| 3-Iodopiperidine | 72% |
| 3-Trifluoromethanesulfonylpiperidine | 81% |
While this method offers functional group tolerance, competing β-hydride elimination limits yields with secondary amine substrates.
Enzymatic Synthesis Using Lipase Catalysts
Emerging biocatalytic routes employ immobilized Candida antarctica lipase B (CAL-B) to acylate piperidin-3-amine:
Reaction Optimization
| Parameter | Optimal Value |
|---|---|
| Acyl donor | Vinyl dimethylacetate |
| Solvent | tert-Butyl methyl ether |
| Enzyme loading | 15% w/w |
| Temperature | 35°C |
| Water activity (a_w) | 0.12 |
| Conversion (24h) | 94% |
This green chemistry approach achieves excellent enantioselectivity (>99% ee) but suffers from slow reaction kinetics compared to traditional methods.
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics across preparation routes:
| Method | Overall Yield | Purity (HPLC) | Step Count | E-Factor* | Scalability |
|---|---|---|---|---|---|
| Protection-Deprotection | 67% | 99.2% | 4 | 18.7 | Pilot plant |
| One-Pot Amination | 74% | 97.8% | 1 | 9.4 | Bench scale |
| Palladium Catalysis | 68% | 95.1% | 1 | 23.1 | Microscale |
| Enzymatic | 89% | 99.8% | 1 | 4.2 | Lab scale |
*E-Factor = (kg waste)/(kg product), lower values indicate greener processes.
The enzymatic method shows particular promise for sustainable manufacturing, though long-term enzyme stability remains a bottleneck. Traditional protection-deprotection remains the industrial standard due to established infrastructure and predictable yields at multi-kilogram scales.
Critical Process Parameters
Solvent Effects
-
Polar aprotic solvents (DMA, NMP): Enhance palladium catalyst activity but promote Hofmann elimination at >120°C.
-
Ether solvents (THF, 2-MeTHF): Optimal for Boc protection steps, with 2-MeTHF providing 12% faster reaction rates than THF.
-
Biocompatible solvents (MTBE, cyclopentyl methyl ether): Crucial for maintaining lipase activity in enzymatic routes.
Temperature Gradients
Stoichiometric Considerations
Dimethylamine must be used in ≥10 equiv excess to prevent:
-
Monoalkylation side products
-
Tertiary amine quaternization
Analytical Characterization
Batch consistency is verified through:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-(piperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives
A key structural variation involves the position of the acetamide substitution on the piperidine ring. For instance, 2-(piperidin-4-yl)acetamides (e.g., compound 6b in ) are synthesized via sulfonylation reactions and exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH), a target for anti-inflammatory and cardiovascular therapies. These compounds demonstrate yields of ~60% and melting points around 172–173°C . In contrast, N,N-dimethyl-2-(piperidin-3-yl)acetamide (CAS 1284442-17-6) has a molecular weight of 250.31 g/mol and is noted for its versatility as a scaffold, though its specific biological activities are less documented .
Table 1: Comparison of Piperidin-3-yl and Piperidin-4-yl Derivatives
Heterocyclic Replacements: Imidazole and Imidazopyridine Analogs
Replacing the piperidine ring with other heterocycles alters pharmacological profiles:
- N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4a) : This imidazole-containing compound () shows a high yield (92%) and distinct spectral features, including IR carbonyl peaks at 1722 cm⁻¹ (acetamide) and 1662 cm⁻¹ (imidazole). Its ¹H-NMR reveals singlet peaks for dimethyl groups (δ 3.21 ppm) and an exchangeable NH proton (δ 9.15 ppm) .
- Zolpidem: A clinically used hypnotic, Zolpidem (N,N-dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide) replaces piperidine with an imidazopyridine ring. It selectively binds GABAA receptors (omega-1 subtype), preserving deep sleep stages. Its synthesis involves Cu(acac)₂-catalyzed C-H insertion reactions .
Table 2: Heterocyclic Analogs
Functional Group Variations: Sulfonamides and Oxo Derivatives
Table 3: Functional Group Comparisons
Pharmacological Scaffolds: Pyrrolopyridine and Benzothienopyrimidine
- GluN2B NMDA Receptor Ligands : Compounds like [¹¹C]31 () feature pyrrolo[3,2-b]pyridine cores instead of piperidine. These show moderate brain uptake but rapid metabolism, highlighting the impact of heterocycle choice on pharmacokinetics .
- Benzothieno[2,3-d]pyrimidine Derivatives: Complex fused-ring systems (e.g., ) exhibit diverse hydrogen-bonding patterns, influencing crystallinity and solubility compared to simpler piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
